(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide
Description
The compound "(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide" is a pyrazole-based derivative featuring a conjugated acryloyl group and a piperidine-2-carboxamide moiety. Its molecular structure includes:
- A 1-phenyl-1H-pyrazole core substituted at the 3-position with a 3,4-dimethylphenyl group.
- An (E)-acryloyl chain extending from the pyrazole’s 4-position.
- A piperidine-2-carboxamide group linked to the acryloyl moiety.
Pyrazole derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases or G-protein-coupled receptors. Structural studies of related compounds (e.g., via X-ray crystallography using SHELX programs) highlight the importance of substituent positioning on molecular conformation and stability .
Properties
Molecular Formula |
C26H28N4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c1-18-11-12-20(16-19(18)2)25-21(17-30(28-25)22-8-4-3-5-9-22)13-14-24(31)29-15-7-6-10-23(29)26(27)32/h3-5,8-9,11-14,16-17,23H,6-7,10,15H2,1-2H3,(H2,27,32)/b14-13+ |
InChI Key |
SKDKPKFZKHHGCG-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of DDO-6600 involves several steps:
Phenylamine Reaction: Phenylamine is reacted with acetic acid at room temperature for 2 hours to yield an intermediate product with an 88% yield.
POCl3 Reaction: The intermediate is then reacted with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 70°C for 6 hours, resulting in a 70% yield.
Malonic Acid Reaction: The product is further reacted with malonic acid, piperidine, and pyridine at 100°C for 12 hours, yielding 67%.
Piperidine-2-carboxamide Reaction: The compound is then reacted with piperidine-2-carboxamide, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), and diisopropylethylamine (DIPEA) in DMF at room temperature overnight, yielding 50%.
Chemical Reactions Analysis
DDO-6600 primarily undergoes covalent modification reactions. It covalently binds to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This covalent modification disrupts the interaction between Hsp90 and Cdc37, leading to the degradation of kinase client proteins. The major products formed from these reactions include degraded kinase proteins and apoptotic tumor cells .
Scientific Research Applications
DDO-6600 has several scientific research applications:
Cancer Research: It has shown significant antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. .
Molecular Chaperone Studies: DDO-6600 provides insights into the functions of Hsp90 and its role in the maturation of oncogenic client proteins.
Drug Development: The compound’s ability to disrupt Hsp90-Cdc37 interactions and degrade kinase client proteins makes it a potential candidate for developing new anticancer drugs.
Mechanism of Action
DDO-6600 exerts its effects by covalently binding to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This binding disrupts the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of kinase client proteins. The degradation of these proteins promotes apoptosis and inhibits the motility of tumor cells. The molecular targets involved in this mechanism include Hsp90, Cdc37, and various kinase client proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include pyrazole derivatives with variations in aromatic substituents, acryloyl modifications, and carboxamide groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethylphenyl group (electron-donating) increases lipophilicity compared to the 4-methoxyphenyl (electron-donating) and dichlorophenyl (electron-withdrawing) groups in ’s compound. This difference may influence metabolic stability and target binding . Acryloyl vs.
Carboxamide Variations :
Methodological Approaches for Similarity Assessment
Comparative studies often employ computational and experimental methods:
- Tanimoto Coefficient : Used in virtual screening to quantify structural similarity based on molecular fingerprints. The target compound’s similarity to and analogues would depend on shared pyrazole and carboxamide features .
- Pharmacophore Modeling : Identifies critical functional groups (e.g., pyrazole ring, carboxamide) necessary for biological activity. Substituent variations alter pharmacophore compatibility .
- Spectroscopic Techniques : Methods like spectrofluorometry (used in CMC determination for surfactants in ) could analyze aggregation behavior if the target exhibits amphiphilic properties .
Biological Activity
The compound (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Synthesis and Structural Characteristics
The synthesis of (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide typically involves the reaction of 3,4-dimethylphenyl derivatives with piperidine and appropriate acylating agents. The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.
Table 1: Structural Composition
| Component | Description |
|---|---|
| Pyrazole Ring | Central core providing pharmacological properties |
| Piperidine Group | Enhances solubility and bioavailability |
| Acrylamide Moiety | Potentially involved in enzyme inhibition |
| Dimethylphenyl Substituent | Modulates interaction with biological targets |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a series of pyrazole amide derivatives have shown promising activity against BRAF(V600E) mutations, which are prevalent in various cancers. The incorporation of the acrylamide moiety is believed to enhance the inhibitory effects on tumor cell proliferation.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well-documented. Studies have revealed that (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide exhibits activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study 1: Antitumor Efficacy
A study evaluated the compound's efficacy against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced edema and inflammatory marker levels in treated animals compared to controls. Histopathological examination revealed decreased infiltration of inflammatory cells in tissues.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents can significantly influence potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole Ring | Enhances binding affinity to target enzymes |
| Alteration of Piperidine Structure | Affects solubility and cellular uptake |
| Variations in Acrylamide Moiety | Modulates interaction with biological receptors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
